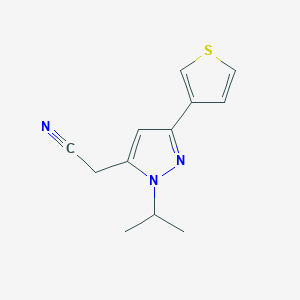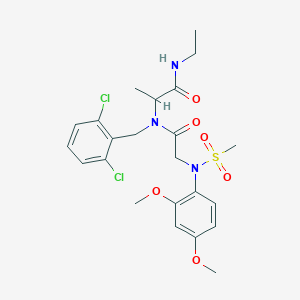
(E)-3-(3-cyanophenyl)acryloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-cyanophenyl)acryloyl chloride is an organic compound characterized by the presence of a cyanophenyl group attached to an acryloyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-cyanophenyl)acryloyl chloride typically involves the reaction of (E)-3-(3-cyanophenyl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(E)-3-(3-cyanophenyl)acrylic acid+SOCl2→(E)-3-(3-cyanophenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-cyanophenyl)acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.
Polymerization: Radical initiators or catalysts are often employed to facilitate the polymerization process.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-cyanophenyl)acryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers with specific properties, such as high thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of (E)-3-(3-cyanophenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-cyanophenyl)acryloyl chloride: Similar structure but with the cyano group in the para position.
(E)-3-(3-nitrophenyl)acryloyl chloride: Contains a nitro group instead of a cyano group.
(E)-3-(3-methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of a cyano group.
Uniqueness
(E)-3-(3-cyanophenyl)acryloyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties to the molecule. This influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H6ClNO |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
(E)-3-(3-cyanophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)5-4-8-2-1-3-9(6-8)7-12/h1-6H/b5-4+ |
InChI-Schlüssel |
KBFVBVGXHBHPOT-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)

![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)





